molecular formula C14H18N2O4 B5846803 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde

4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde

Cat. No.: B5846803
M. Wt: 278.30 g/mol
InChI Key: CSQZRULNCXREDU-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxyphenyl carbonyl group and an aldehyde group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde typically involves the reaction of 3,5-dimethoxybenzoyl chloride with piperazine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of the aldehyde group allows it to participate in various biochemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde
  • 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-methanol
  • 4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carboxylic acid

Uniqueness

4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

4-(3,5-dimethoxybenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-7-11(8-13(9-12)20-2)14(18)16-5-3-15(10-17)4-6-16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQZRULNCXREDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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